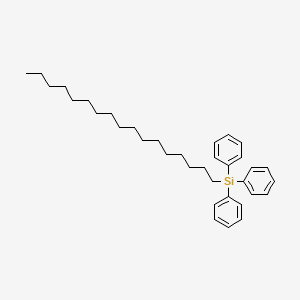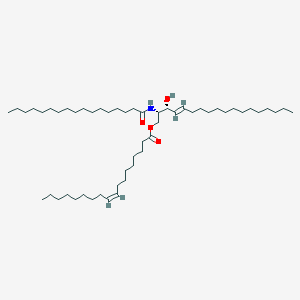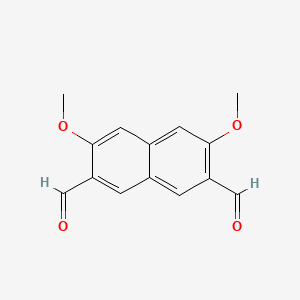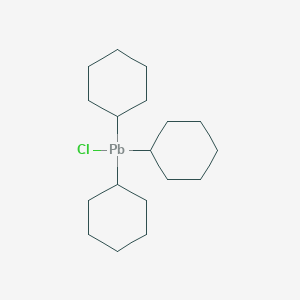
4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone is an organic compound with the molecular formula C13H9BrN4O4. It is a derivative of 4-bromobenzaldehyde and 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the identification and characterization of aldehydes and ketones due to its ability to form stable hydrazones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzaldehyde, 2,4-dinitrophenylhydrazone typically involves the reaction of 4-bromobenzaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction proceeds as follows: [ \text{4-Bromobenzaldehyde} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to increase yield and purity. This can include the use of solvents like ethanol or methanol to facilitate the reaction and recrystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the parent aldehyde or other reduced forms.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-Bromobenzoic acid or other oxidized derivatives.
Reduction: 4-Bromobenzyl alcohol or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used for the identification and characterization of aldehydes and ketones through the formation of hydrazones.
Biological Studies: Employed in studies involving enzyme kinetics and inhibition.
Medicinal Chemistry: Investigated for potential pharmacological activities and as intermediates in drug synthesis.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-bromobenzaldehyde, 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage. This linkage is formed through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of water. The resulting hydrazone is stable and can be used for further chemical transformations or analytical purposes.
Vergleich Mit ähnlichen Verbindungen
- 4-Nitrobenzaldehyde, 2,4-dinitrophenylhydrazone
- Glutaraldehyde, 2,4-dinitrophenylhydrazone
- Formaldehyde, 2,4-dinitrophenylhydrazone
Comparison: 4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. For example, the bromine atom can participate in additional substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
2087-20-9 |
|---|---|
Molekularformel |
C13H9BrN4O4 |
Molekulargewicht |
365.14 g/mol |
IUPAC-Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H9BrN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ |
InChI-Schlüssel |
SFVBWARTAYZWKI-OVCLIPMQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)







![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)

![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)
